molecular formula C14H22N4O B7638822 1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one

1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one

Cat. No. B7638822
M. Wt: 262.35 g/mol
InChI Key: YDENWCUOXPRMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one is not fully understood. However, studies have suggested that it may act by modulating the GABAergic system, which is involved in the regulation of neuronal excitability (Rajput et al., 2018). It may also exert its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators (Kumar et al., 2019).
Biochemical and Physiological Effects
Studies have shown that this compound exhibits anticonvulsant, anti-inflammatory, and analgesic effects (Rajput et al., 2018; Kumar et al., 2019). It has also been found to have a low toxicity profile, indicating its potential as a safe therapeutic agent (Kumar et al., 2019).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, its low toxicity profile makes it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research on 1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of epilepsy and other neurological disorders. Another direction is the exploration of its anti-inflammatory and analgesic effects for the treatment of pain and inflammation-related disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for improved efficacy.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis method of 1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one involves the reaction of pyrrolidine, N-(1-bromoethyl)-4-(1H-pyrazol-4-yl)piperidine, and sodium hydride in anhydrous DMF at 80 °C. The resulting product is purified by column chromatography, which yields a white solid with a purity of 98% (Rajput et al., 2018).

Scientific Research Applications

1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one has been studied for its potential application in various scientific fields. It has been found to exhibit anticonvulsant activity, making it a promising candidate for the treatment of epilepsy (Rajput et al., 2018). Additionally, it has shown anti-inflammatory and analgesic effects, indicating its potential as a therapeutic agent for the treatment of pain and inflammation-related disorders (Kumar et al., 2019).

properties

IUPAC Name

1-[2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c19-14-2-1-5-18(14)9-8-17-6-3-12(4-7-17)13-10-15-16-11-13/h10-12H,1-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDENWCUOXPRMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCN2CCC(CC2)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.